Neuropeptide Y (24-36) amide, N-acetyl-(leu(28,31))-
Overview
Description
Neuropeptide Y (24-36) amide, N-acetyl-(leu(28,31))- is a synthetic peptide derived from the larger neuropeptide Y molecule. Neuropeptide Y is a 36-amino acid peptide neurotransmitter found in the brain and autonomic nervous system. It is involved in various physiological processes, including regulation of energy balance, memory, and learning. The specific fragment, Neuropeptide Y (24-36) amide, N-acetyl-(leu(28,31))-, has been modified to enhance its stability and activity, making it a valuable tool in scientific research .
Mechanism of Action
Target of Action
The primary target of the compound Neuropeptide Y (24-36) amide, N-acetyl-(leu(28,31))- is the neuropeptide Y Y2 receptor . This receptor is a part of the neuropeptide Y receptor family and is commonly expressed in the central and peripheral nervous system .
Mode of Action
The compound acts as a selective agonist for the Y2 receptor . It interacts with the receptor and triggers a response, which results in the attenuation of contractions evoked by transmural electrical stimulation of sympathetic nerves of isolated arteries .
Biochemical Pathways
The compound’s interaction with the Y2 receptor affects the sympathetic neurotransmission pathway . This pathway involves the co-release of neuropeptide Y and noradrenaline during sympathetic nerve stimulation . The compound’s action on the Y2 receptor inhibits the release of neurotransmitters, thereby modulating the pathway .
Result of Action
The compound’s action results in the attenuation of contractions in certain arteries, such as the rat renal, mesenteric, and femoral arteries . This suggests that the compound may have a role in regulating blood pressure and vascular tone.
Biochemical Analysis
Biochemical Properties
The compound “Neuropeptide Y (24-36) amide, N-acetyl-(leu(28,31))-” interacts with Y2 receptors in the body. It has been found to significantly attenuate contractions evoked by transmural stimulation of the rat renal, mesenteric, and femoral arteries . This suggests that the compound may play a role in inhibiting the release of noradrenaline via presynaptic Y2 receptors .
Cellular Effects
In terms of cellular effects, “Neuropeptide Y (24-36) amide, N-acetyl-(leu(28,31))-” has been found to have significant effects on the contraction of arteries. In the presence of this compound, contractions of the rat renal, mesenteric, and femoral arteries were significantly attenuated . This suggests that the compound may have a significant impact on cell signaling pathways and cellular metabolism, particularly in relation to the contraction of arteries.
Molecular Mechanism
The molecular mechanism of action of “Neuropeptide Y (24-36) amide, N-acetyl-(leu(28,31))-” involves its interaction with Y2 receptors. It acts as a Y2 receptor agonist, and its presence has been found to attenuate the release of noradrenaline via presynaptic Y2 receptors . This suggests that the compound may exert its effects at the molecular level through binding interactions with Y2 receptors and subsequent inhibition of noradrenaline release.
Preparation Methods
The synthesis of Neuropeptide Y (24-36) amide, N-acetyl-(leu(28,31))- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled to the chain using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques such as HPLC.
Chemical Reactions Analysis
Neuropeptide Y (24-36) amide, N-acetyl-(leu(28,31))- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like DTT or TCEP.
Substitution: Amino acid residues can be substituted with other amino acids to study structure-activity relationships.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like DTT, and coupling reagents like HBTU. Major products formed from these reactions depend on the specific modifications made to the peptide .
Scientific Research Applications
Neuropeptide Y (24-36) amide, N-acetyl-(leu(28,31))- has several scientific research applications:
Chemistry: Used to study peptide synthesis and modification techniques.
Biology: Investigated for its role in neurotransmission and receptor binding.
Medicine: Explored for potential therapeutic effects in conditions such as obesity, anxiety, and depression.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Comparison with Similar Compounds
Neuropeptide Y (24-36) amide, N-acetyl-(leu(28,31))- can be compared with other neuropeptide Y fragments and analogs, such as:
Neuropeptide Y (1-36): The full-length peptide with broader receptor activity.
Neuropeptide Y (13-36): A fragment with selective Y2 receptor activity.
Neuropeptide Y (3-36): Another fragment with distinct receptor binding properties.
The uniqueness of Neuropeptide Y (24-36) amide, N-acetyl-(leu(28,31))- lies in its enhanced stability and selective receptor activity, making it a valuable tool for studying specific physiological processes .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C81H131N27O19/c1-40(2)30-56(96-45(10)110)71(120)98-52(15-12-28-93-80(87)88)69(118)106-61(36-48-38-91-39-95-48)75(124)105-60(35-47-19-23-50(112)24-20-47)74(123)102-58(32-42(5)6)73(122)107-62(37-64(83)114)76(125)103-57(31-41(3)4)72(121)104-59(33-43(7)8)77(126)108-65(44(9)109)78(127)100-53(16-13-29-94-81(89)90)67(116)99-54(25-26-63(82)113)70(119)97-51(14-11-27-92-79(85)86)68(117)101-55(66(84)115)34-46-17-21-49(111)22-18-46/h17-24,38-44,51-62,65,109,111-112H,11-16,25-37H2,1-10H3,(H2,82,113)(H2,83,114)(H2,84,115)(H,91,95)(H,96,110)(H,97,119)(H,98,120)(H,99,116)(H,100,127)(H,101,117)(H,102,123)(H,103,125)(H,104,121)(H,105,124)(H,106,118)(H,107,122)(H,108,126)(H4,85,86,92)(H4,87,88,93)(H4,89,90,94)/t44-,51+,52+,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,65+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKBNKKHNKAGAE-ZQWBWPFKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H131N27O19 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50165956 | |
Record name | Neuropeptide Y (24-36) amide, N-acetyl-(leu(28,31))- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50165956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1787.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155709-24-3 | |
Record name | Neuropeptide Y (24-36) amide, N-acetyl-(leu(28,31))- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155709243 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Neuropeptide Y (24-36) amide, N-acetyl-(leu(28,31))- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50165956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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